molecular formula C₁₈H₂₀N₄ B1663425 Dechloroclozapine CAS No. 1977-07-7

Dechloroclozapine

Cat. No. B1663425
CAS RN: 1977-07-7
M. Wt: 292.4 g/mol
InChI Key: VQHITFFJBFOMBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dechloroclozapine (DCZ) is a potent, selective, and highly brain-penetrable muscarinic hM3Dq and hM4Di DREADD actuator with minimal off-target actions . It has been reported to have high affinity and selectivity for muscarinic-based DREADDs . DCZ selectively stimulates DREADDs, but not non-DREADDs, cells .

Scientific Research Applications

1. Clozapine and Its Effects on Neuronal and Nitric Oxide Disturbances

  • Study: "Clozapine administration reverses behavioral, neuronal, and nitric oxide disturbances in the neonatal ventral hippocampus rat" (Bringas et al., 2012).
  • Findings: This study explored clozapine's impact on behaviors and neuronal changes in rats, particularly focusing on its effects on nitric oxide levels in the brain. Clozapine administration was observed to reverse hyperlocomotion in a novel environment, indicating its potential for modulating neuronal rearrangement and nitric oxide levels in certain brain regions, suggesting implications for schizophrenia treatment.

2. Protective Role of Clozapine Metabolites in Neuronal Health

  • Study: "Clozapine metabolites protect dopaminergic neurons through inhibition of microglial NADPH oxidase" (Jiang et al., 2016).
  • Findings: This research demonstrated the neuroprotective effects of clozapine metabolites, particularly highlighting their role in protecting dopaminergic neurons by inhibiting microglial activation. The study suggested that these metabolites might be effective in treating neurodegenerative diseases due to their capacity to modulate neuroinflammation.

3. Genetic Analysis of Clozapine Metabolism

  • Study: "Pharmacogenomic Variants and Drug Interactions Identified Through the Genetic Analysis of Clozapine Metabolism" (Pardiñas et al., 2019).
  • Findings: This study employed genome-wide association studies to uncover genetic markers influencing clozapine plasma concentrations. The identification of specific genetic variants related to clozapine metabolism could lead to better clinical management of treatment-resistant schizophrenia.

4. Pharmacokinetics of Atypical Antipsychotics

  • Study: "Understanding variability in the pharmacokinetics of atypical antipsychotics – focus on clozapine, olanzapine and aripiprazole population models" (Jovanović et al., 2020).
  • Findings: This paper focused on the pharmacokinetics of clozapine, highlighting factors contributing to variabilityin drug elimination and pharmacometric modeling. It underscored the importance of understanding individual differences in drug metabolism, influenced by factors like genetic polymorphism and demographic characteristics, in optimizing antipsychotic therapy.

5. Cerebral Metabolic Changes Induced by Clozapine

  • Study: "Cerebral metabolic changes induced by clozapine in schizophrenia and related to clinical improvement" (Molina et al., 2005).
  • Findings: This research investigated the impact of clozapine on brain metabolism in patients with schizophrenia. The study revealed that clozapine decreased prefrontal and basal ganglia activity and increased occipital metabolism. These metabolic changes were associated with improvements in various schizophrenia symptoms, offering insights into clozapine's unique mechanism of action.

6. Pharmacogenetics of Antipsychotic-Induced Weight Gain

  • Study: "Pharmacogenetics of antipsychotic-induced weight gain: review and clinical implications" (Lett et al., 2012).
  • Findings: This review discussed the genetic factors influencing weight gain induced by second-generation antipsychotics like clozapine. It identified several genes, including HTR2C and leptin, as significant contributors to antipsychotic-induced weight gain, emphasizing the need for genetically informed treatment approaches.

7. Glycine Transport and Clozapine's Mechanism of Action

  • Study: "Inhibition of System A-mediated glycine transport in cortical synaptosomes by therapeutic concentrations of clozapine: implications for mechanisms of action" (Javitt et al., 2005).
  • Findings: The study highlighted clozapine's potential to inhibit synaptosomal glycine transport at therapeutic concentrations. This effect might contribute to the drug's unique efficacy in schizophrenia treatment by modulating NMDA receptor-mediated neurotransmission.

Future Directions

Dechloroclozapine represents a potent, selective, metabolically stable, and fast-acting DREADD agonist reported with utility in both mice and non-human primates for a variety of applications . It shows promise for future research and applications in neuroscience and other fields .

properties

IUPAC Name

6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4/c1-21-10-12-22(13-11-21)18-14-6-2-3-7-15(14)19-16-8-4-5-9-17(16)20-18/h2-9,19H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHITFFJBFOMBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173463
Record name 11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine

CAS RN

1977-07-7
Record name 11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001977077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Combine 5H-dibenzo[b,e][1,4]diazepin-11-ylamine hydrochloride (600.0 mg, 2.44 mmol), N-methylpiperazine (1.47 g, 14.65 mmol), N,N-diisopropylethylamine (315.6 mg, 2.44 mmol), DMSO (1.0 ml), and toluene (4.0 ml). Stir and beat the mixture at 110° C. After 21 hours, cool the mixture to ambient temperature and stir it overnight. Dilute the mixture with ethyl acetate and wash the organic layer with 0.1N NaOH and brine. Dry (sodium sulfate) and concentrate the organic layer to residue. Purify the residue on silica gel using dichloromethane/methanol (90:10) to give 319.7 mg (45%) of a tan foam: mp 173° C. –179° C., dec; mass spectrum (ion spray): m/z=293.1 (M+1).
Name
5H-dibenzo[b,e][1,4]diazepin-11-ylamine hydrochloride
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
1.47 g
Type
reactant
Reaction Step Two
Quantity
315.6 mg
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
4 mL
Type
solvent
Reaction Step Six
Yield
45%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dechloroclozapine
Reactant of Route 2
Reactant of Route 2
Dechloroclozapine
Reactant of Route 3
Dechloroclozapine
Reactant of Route 4
Reactant of Route 4
Dechloroclozapine
Reactant of Route 5
Dechloroclozapine
Reactant of Route 6
Reactant of Route 6
Dechloroclozapine

Citations

For This Compound
1
Citations
ST Phillips, T de Paulis, BM Baron… - Journal of medicinal …, 1994 - ACS Publications
… in Table 1, compounds la-e all have substantial binding activities to the serotonin S-2A, S-2C, and S-3 receptors with the highest serotonin S-2A selectivity shown by dechloroclozapine (…
Number of citations: 32 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.